molecular formula C12H15ClN2O2 B8725572 Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

Cat. No. B8725572
M. Wt: 254.71 g/mol
InChI Key: QKNQVIQIXBFSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

InChI

InChI=1S/C12H15ClN2O2/c1-2-17-12(16)5-9(8-3-4-8)10-6-11(13)15-7-14-10/h6-9H,2-5H2,1H3

InChI Key

QKNQVIQIXBFSBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate (199 mg) and DMF (13 μL) in ethyl acetate (3.0 ml) was added oxalyl dichloride (220 μL), and the mixture was stirred at room temperature for 1 hr. Water was added, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (194 mg) as a colorless oil.
Name
ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a solution of ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate (1.00 g) and DMF (66 μL) in ethyl acetate (11 mL) was added oxalyl dichloride (1.11 mL) at 0° C., and the mixture was stirred at room temperature for 1 hr. A small amount of 1N hydrochloric acid was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (929 mg) as a colorless oil.
Name
ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
66 μL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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